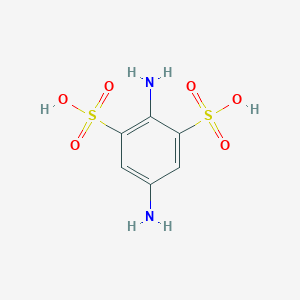

2,5-Diaminobenzene-1,3-disulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Diaminobenzene-1,3-disulfonic acid is an organic compound with the molecular formula C6H8N2O6S2. It is a derivative of benzene, featuring two amino groups and two sulfonic acid groups attached to the benzene ring. This compound is known for its applications in various fields, including dye synthesis and polymer chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminobenzene-1,3-disulfonic acid typically involves the sulfonation of 2,5-diaminobenzene. One common method includes the reaction of 2,5-diaminobenzene with sulfuric acid under controlled conditions to introduce the sulfonic acid groups . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Diaminobenzene-1,3-disulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinonoid structures, which are useful intermediates in dye synthesis.

Reduction: Reduction reactions can convert the amino groups to other functional groups, such as hydroxylamines.

Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Hydroxylamine derivatives.

Substitution: Various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Dyeing Agents

- Textile Industry : 2,5-Diaminobenzene-1,3-disulfonic acid is utilized as a dye precursor in the enzymatic dyeing of textiles. It can be oxidatively coupled with laccase to produce polymeric dyes that adhere well to cotton and wool fibers.

- Case Study : In a study published in Biotechnology Letters, the compound was used to dye cotton cellulose through oxidative coupling with catechol, achieving up to 70% dye fixation under optimized conditions .

-

Electrochemical Applications

- Conductive Polymers : This compound has been employed as a monomer in the synthesis of conductive polymers such as polyaniline derivatives. These materials have applications in sensors and energy storage devices.

- Case Study : Research published in the Journal of the Electrochemical Society demonstrated the electrochemical copolymerization of aniline and 2,5-diaminobenzenesulfonic acid on an IrO2-coated titanium electrode, enhancing the conductivity and stability of the resulting polymer .

-

Material Science

- Synthesis of Metal-Organic Frameworks (MOFs) : The compound serves as a building block for synthesizing MOFs and covalent organic frameworks (COFs), which are important for gas storage and separation technologies.

- Case Study : A study indicated that using 2,5-diaminobenzenesulfonic acid as a monomer led to the successful formation of specific MOF structures with desirable porosity and surface area .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism by which 2,5-diaminobenzene-1,3-disulfonic acid exerts its effects is primarily through its functional groups. The amino groups can participate in hydrogen bonding and nucleophilic reactions, while the sulfonic acid groups enhance solubility and reactivity in aqueous environments . These properties make it a versatile compound in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

- 1,4-Diamino-2-benzenesulfonic acid

- 1,4-Phenylenediamine-2-sulfonic acid

- 1,4-Phenylenediamine-3-sulfonic acid

- 2-Sulfo-1,4-phenylenediamine

- p-Phenylenediamine-2-sulfonic acid

Uniqueness: 2,5-Diaminobenzene-1,3-disulfonic acid is unique due to the specific positioning of its functional groups, which confer distinct reactivity and solubility properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical behavior and stability .

Biologische Aktivität

2,5-Diaminobenzene-1,3-disulfonic acid (CAS Number: 6409-48-9) is an organic compound characterized by its two amino groups and two sulfonic acid groups attached to a benzene ring. This compound is of significant interest in various fields, including pharmaceuticals, materials science, and dye production due to its unique chemical properties.

- Molecular Formula : C₆H₈N₂O₆S₂

- Molecular Weight : 268.27 g/mol

- Density : 1.922 g/cm³

- LogP : 2.6684

- Hazard Codes : Xn (Harmful if swallowed), R38 (Irritating to skin), R43 (May cause sensitization by skin contact) .

The biological activity of this compound primarily stems from its ability to interact with biological systems through various mechanisms:

- Antioxidant Properties : The presence of amino groups allows this compound to act as a reducing agent, potentially scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Activity : Studies have suggested that sulfonic acids can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, which could be leveraged for therapeutic applications.

Case Studies

- Antimicrobial Efficacy :

- Cell Viability Assays :

- Synthesis and Applications :

Data Table: Biological Activity Summary

Pharmaceutical Industry

The dual functionality of this compound makes it suitable for drug formulation where antioxidant and antimicrobial properties are desirable.

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials like COFs and metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .

Eigenschaften

IUPAC Name |

2,5-diaminobenzene-1,3-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O6S2/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNJPFLIBOTDKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)O)N)S(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570455 |

Source

|

| Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6409-48-9 |

Source

|

| Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.